

Spectroscopic Data and Characterization of (Quinolin-5-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: Quinolin-5-ylmethanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound (Quinolin-5-yl)methanamine. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside a theoretical mass spectrum analysis. Furthermore, it outlines comprehensive, representative experimental protocols for the acquisition of such data and includes a generalized workflow for the spectroscopic characterization of newly synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (Quinolin-5-yl)methanamine. This data was generated using computational models and should be considered for reference purposes.^{[1][2][3]} Experimental verification is recommended.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for (Quinolin-5-yl)methanamine

Atom Number	Predicted Chemical Shift (ppm)	Multiplicity
H2	8.85	dd
H3	7.45	dd
H4	8.05	dd
H6	7.65	d
H7	7.55	t
H8	8.15	d
CH ₂	4.10	s
NH ₂	1.80 (broad)	s

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (Quinolin-5-yl)methanamine

Atom Number	Predicted Chemical Shift (ppm)
C2	150.5
C3	121.0
C4	135.0
C4a	129.5
C5	138.0
C6	128.0
C7	126.5
C8	130.0
C8a	148.0
CH ₂	45.0

Predicted in CDCl₃ solvent.

Predicted IR Data

Table 3: Predicted Infrared Spectroscopy Vibration Frequencies for (Quinolin-5-yl)methanamine

Wavenumber (cm ⁻¹)	Vibration Mode
3400-3300	N-H stretch (amine)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic CH ₂)
1620-1580	C=C and C=N stretch (quinoline ring)
1500-1400	Aromatic ring vibrations
1400-1300	CH ₂ bend
1100-1000	C-N stretch

Mass Spectrometry Data

Table 4: Theoretical Mass Spectrometry Data for (Quinolin-5-yl)methanamine

Parameter	Value
Molecular Formula	C ₁₀ H ₁₀ N ₂
Exact Mass	158.0844 g/mol
Molecular Weight	158.20 g/mol
Predicted [M+H] ⁺	159.0922

Experimental Protocols

The following sections detail standardized procedures for obtaining NMR, IR, and MS spectra for a small organic molecule such as (Quinolin-5-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- (Quinolin-5-yl)methanamine sample (5-10 mg)
- Pipettes and vials

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the (Quinolin-5-yl)methanamine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

- **Transfer:** Transfer the solution to a clean NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe.
- **Shimming:** Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:**
 - Acquire a standard ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectra and reference them to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
- (Quinolin-5-yl)methanamine sample (solid or liquid).
- Spatula.
- Solvent for cleaning (e.g., isopropanol).

Procedure:

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal.

- **Sample Application:** Place a small amount of the (Quinolin-5-yl)methanamine sample directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- **Cleaning:** Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

- Mass spectrometer (e.g., with Electrospray Ionization - ESI)
- Solvent for sample preparation (e.g., methanol, acetonitrile)
- (Quinolin-5-yl)methanamine sample
- Syringe and infusion pump or an LC system

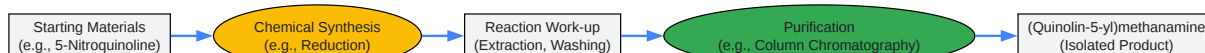
Procedure:

- **Sample Preparation:** Prepare a dilute solution of the (Quinolin-5-yl)methanamine sample in a suitable solvent (e.g., 1 mg/mL in methanol).
- **Instrument Calibration:** Calibrate the mass spectrometer using a standard calibration solution.
- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

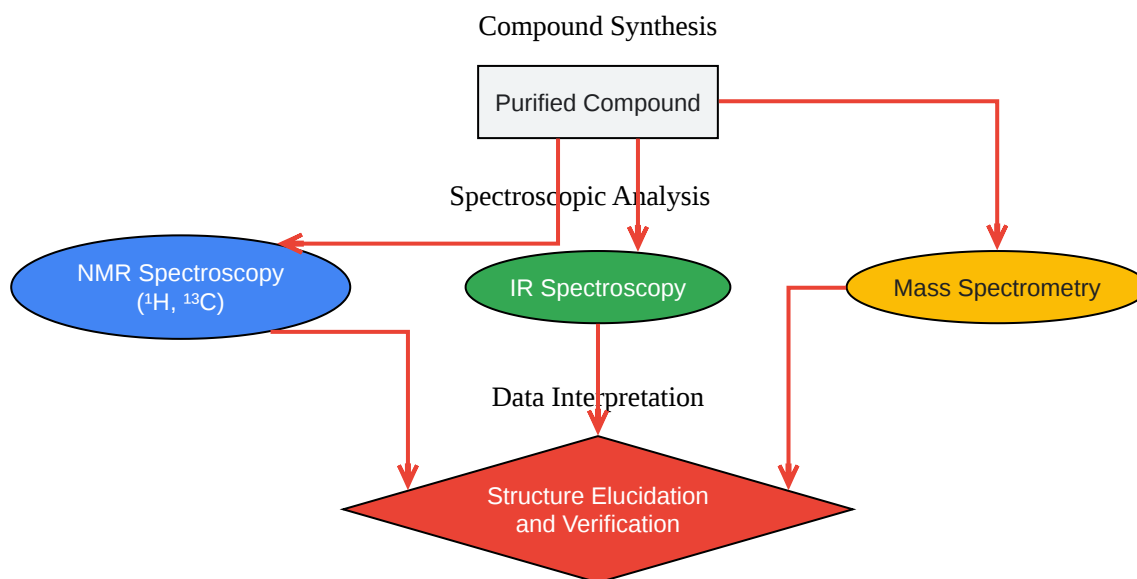
Visualization of Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of a compound like (Quinolin-5-yl)methanamine.



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Caption: A generalized workflow for the synthesis of (Quinolin-5-yl)methanamine.



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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

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References

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